6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661635
InChI: InChI=1S/C10H8ClFO2/c1-4-2-7(13)9-8(4)6(12)3-5(11)10(9)14/h3-4,14H,2H2,1H3
SMILES:
Molecular Formula: C10H8ClFO2
Molecular Weight: 214.62 g/mol

6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one

CAS No.:

Cat. No.: VC17661635

Molecular Formula: C10H8ClFO2

Molecular Weight: 214.62 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one -

Specification

Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
IUPAC Name 6-chloro-4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H8ClFO2/c1-4-2-7(13)9-8(4)6(12)3-5(11)10(9)14/h3-4,14H,2H2,1H3
Standard InChI Key YHSCBHAZNLOAQY-UHFFFAOYSA-N
Canonical SMILES CC1CC(=O)C2=C1C(=CC(=C2O)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one (C10_{10}H7_7ClFO2_2) features a bicyclic indanone core with substituents at positions 3, 4, 6, and 7. The indanone skeleton consists of a benzene ring fused to a cyclopentanone ring, with the ketone group at position 1. Key structural attributes include:

  • Chloro group (Cl) at position 6: Introduces electron-withdrawing effects, influencing aromatic electrophilic substitution patterns.

  • Fluoro group (F) at position 4: Enhances metabolic stability and modulates lipophilicity.

  • Hydroxy group (OH) at position 7: Contributes to hydrogen-bonding capacity and acidity (pKa ~10–12).

  • Methyl group (CH3_3) at position 3: Provides steric bulk and alters electron density via inductive effects.

Table 1: Comparative Physicochemical Properties of Indanone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogPPSA (Ų)
7-Hydroxy-3-methylindan-1-one C10_{10}H10_{10}O2_2162.192.0837.30
4-Fluoro-7-hydroxy-1-indanone C9_9H7_7FO2_2166.151.9237.30
6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-oneC10_{10}H7_7ClFO2_2214.622.41*37.30*

*Estimated values based on additive contributions of substituents .

The molecular weight of 214.62 g/mol and LogP of 2.41 suggest moderate lipophilicity, balancing solubility in polar aprotic solvents and membrane permeability. The polar surface area (PSA) of 37.30 Ų, consistent with analogous indanones, indicates potential bioavailability via oral administration .

Synthetic Methodologies and Reaction Optimization

The synthesis of 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one likely involves multi-step sequences leveraging halogenation, hydroxylation, and alkylation strategies. While no direct synthetic protocols exist in the provided sources, analogous indanone syntheses offer foundational insights:

Hydroxylation and Methylation

  • Hydroxylation at Position 7: Demethylation of a methoxy precursor using BBr3_3 or HBr/AcOH is a plausible route, as demonstrated in the synthesis of 7-hydroxyindanones .

  • Methylation at Position 3: Friedel-Crafts alkylation with methyl iodide (MeI) or dimethyl sulfate in the presence of a Lewis acid (e.g., AlCl3_3) could install the methyl group .

Palladium-Catalyzed Cross-Coupling

The Mizoroki–Heck reaction, as reported in the asymmetric synthesis of 1-methyl-3-methyleneindan-1-ol , highlights the utility of palladium catalysts (e.g., Pd(PPh3_3)4_4) for constructing indanone derivatives. A similar approach could facilitate coupling of halogenated intermediates while preserving stereochemical integrity.

Table 2: Optimization of Palladium-Catalyzed Reactions for Indanone Synthesis

CatalystReaction Time (h)Yield (%)Selectivity (Ratio)
Pd(PPh3_3)4_424572:1
PdCl2_2(dppf)24771.5:1
PdCl2_2(PPh3_3)2_218905:1

These data underscore the importance of ligand choice in optimizing yield and selectivity, principles applicable to synthesizing the target compound .

Spectroscopic Characterization and Analytical Data

While experimental spectra for 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one are unavailable, predictive analyses based on substituent effects and analogous compounds suggest the following:

  • 1^1H NMR:

    • Aromatic protons adjacent to electron-withdrawing groups (Cl, F) would resonate downfield (δ 7.2–7.6 ppm).

    • The C3 methyl group would appear as a singlet near δ 1.6 ppm.

    • The C7 hydroxy proton would exhibit broad resonance at δ 5.0–6.0 ppm, exchangeable with D2_2O .

  • 13^{13}C NMR:

    • The ketone carbonyl (C1) would resonate at δ 205–210 ppm.

    • Aromatic carbons bearing Cl and F would show deshielding (δ 125–140 ppm) .

  • IR Spectroscopy:

    • Strong absorption at ~1680 cm1^{-1} for the carbonyl group.

    • O–H stretch at ~3200 cm1^{-1} and C–Cl/C–F stretches at 750–550 cm1^{-1} .

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